molecular formula C15H25NSi B11864712 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine

2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine

Cat. No.: B11864712
M. Wt: 247.45 g/mol
InChI Key: JRMZDKTXCQSIOH-UHFFFAOYSA-N
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Description

2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is an organosilicon compound that features a pyridine ring substituted with a dimethylsilyl group and a 6-methylhept-1-en-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine typically involves the reaction of pyridine with a suitable silylating agent. One common method is the hydrosilylation of pyridine with dimethyl(6-methylhept-1-en-4-yl)silane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be utilized in the development of silicon-based biomolecules and probes for biological imaging.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It finds applications in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine involves its interaction with molecular targets through its silyl and pyridine functional groups. The silyl group can form strong bonds with various substrates, while the pyridine ring can participate in coordination with metal centers. These interactions enable the compound to act as a versatile ligand and catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)pyridine: Similar in structure but with a trimethylsilyl group instead of the dimethyl(6-methylhept-1-en-4-yl) group.

    2-(Dimethylsilyl)pyridine: Lacks the 6-methylhept-1-en-4-yl group, making it less sterically hindered.

    2-(Phenylsilyl)pyridine: Contains a phenyl group instead of the 6-methylhept-1-en-4-yl group, leading to different electronic properties.

Uniqueness

2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is unique due to the presence of the 6-methylhept-1-en-4-yl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H25NSi

Molecular Weight

247.45 g/mol

IUPAC Name

dimethyl-(6-methylhept-1-en-4-yl)-pyridin-2-ylsilane

InChI

InChI=1S/C15H25NSi/c1-6-9-14(12-13(2)3)17(4,5)15-10-7-8-11-16-15/h6-8,10-11,13-14H,1,9,12H2,2-5H3

InChI Key

JRMZDKTXCQSIOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC=C)[Si](C)(C)C1=CC=CC=N1

Origin of Product

United States

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